N1,N1,N2,N2-Tetramethyldiazene-1,2-dicarboxamide
Overview
Description
Preparation Methods
The synthesis of N,N,N’,N’-tetramethyldiazene-1,2-dicarboxamide typically involves the reaction of dimethylamine with azodicarboxylic acid. The reaction conditions often require a controlled environment to ensure the proper formation of the desired product. Industrial production methods may involve the use of specialized equipment to handle the reagents and maintain the necessary reaction conditions .
Chemical Reactions Analysis
N,N,N’,N’-tetramethyldiazene-1,2-dicarboxamide undergoes several types of chemical reactions, including:
Oxidation: It is commonly used to oxidize thiols in proteins to form disulfides.
Substitution: In the Mitsunobu reaction, it acts as a reagent to facilitate the substitution of alcohols with nucleophiles.
Common reagents used in these reactions include dimethylamine and azodicarboxylic acid. The major products formed from these reactions are disulfides and substituted alcohols .
Scientific Research Applications
N,N,N’,N’-tetramethyldiazene-1,2-dicarboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which N,N,N’,N’-tetramethyldiazene-1,2-dicarboxamide exerts its effects involves the oxidation of thiol groups in proteins to form disulfides. This reaction is facilitated by the compound’s ability to accept electrons from the thiol groups, leading to the formation of disulfide bonds . The molecular targets include thiol-containing proteins, and the pathways involved are primarily related to redox reactions .
Comparison with Similar Compounds
N,N,N’,N’-tetramethyldiazene-1,2-dicarboxamide can be compared with other similar compounds such as:
Diethyl azodicarboxylate: Used in the Mitsunobu reaction but has different reactivity and safety profiles.
Azodicarboxylic acid: Another oxidizing agent but with different applications and reactivity.
The uniqueness of N,N,N’,N’-tetramethyldiazene-1,2-dicarboxamide lies in its specific use in the oxidation of thiols and its role in the Mitsunobu reaction, making it a valuable reagent in organic synthesis .
Properties
IUPAC Name |
3-(dimethylcarbamoylimino)-1,1-dimethylurea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4O2/c1-9(2)5(11)7-8-6(12)10(3)4/h1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLSDXINSOMDCBK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N=NC(=O)N(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6040456 | |
Record name | N,N,N′,N′-Tetramethylazodicarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6040456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow crystalline solid; [Sigma-Aldrich MSDS] | |
Record name | Diamide | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/13707 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
10465-78-8 | |
Record name | N,N,N′,N′-Tetramethylazodicarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10465-78-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N,N′,N′-Tetramethylazodicarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6040456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(N,N-dimethylcarbamoylimido)-1,1-dimethylurea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.852 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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